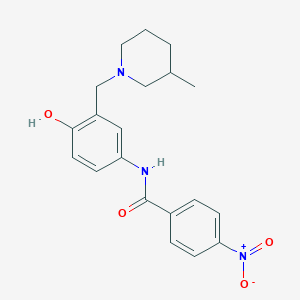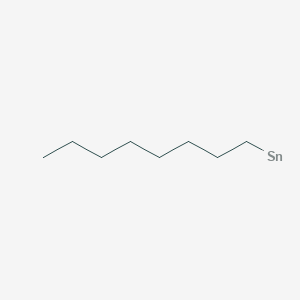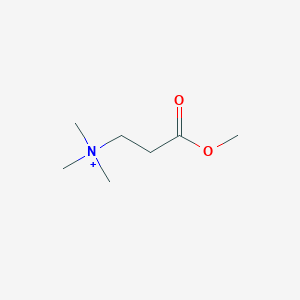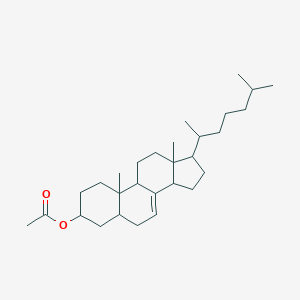
Daxid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daxid is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as an antidepressant. It is classified as a second-generation antidepressant and is known for its efficacy in treating a range of mood disorders.
Mécanisme D'action
Daxid works by selectively blocking the reuptake of serotonin in the brain, which increases the concentration of serotonin in the synaptic cleft. This leads to an increase in the activation of serotonin receptors and ultimately results in an improvement in mood.
Biochemical and Physiological Effects:
Daxid has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Daxid has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
Daxid has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. However, there are also limitations to the use of Daxid in lab experiments. It can be difficult to control for individual differences in response to the medication, and there may be ethical concerns regarding the use of Daxid in certain types of experiments.
Orientations Futures
There are several future directions for research on Daxid. One area of interest is the potential use of Daxid in the treatment of other conditions, such as chronic pain and eating disorders. Another area of research is the development of more targeted antidepressant medications that are based on the mechanism of action of Daxid. Additionally, there is a need for further investigation into the long-term effects of Daxid use, particularly in terms of its impact on brain function and structure.
Méthodes De Synthèse
Daxid is synthesized through a process that involves the reaction of 1-(2-dimethylaminoethyl)-3-(2-fluorophenyl)propan-1-one with hydrochloric acid. This results in the formation of Daxid hydrochloride, which is the active ingredient in the medication.
Applications De Recherche Scientifique
Daxid has been extensively studied in the field of psychiatry and is commonly used to treat depression, anxiety, and other mood disorders. It has also been investigated for its potential use in the treatment of other conditions, such as obsessive-compulsive disorder, post-traumatic stress disorder, and premenstrual dysphoric disorder.
Propriétés
Numéro CAS |
17162-32-2 |
|---|---|
Formule moléculaire |
C23H30Cl2N2OS |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C23H29ClN2OS.ClH/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27;/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2;1H |
Clé InChI |
RDFQTTMBXWDORE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl |
SMILES canonique |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl |
Synonymes |
XANTHIOLHYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
